REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[C:15]([Cl:20])[CH:14]=2)[CH:10]([NH2:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22]([O-])([O-])=O.[K+].[K+].ClC(OCC)=O.B>C1COCC1.O>[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[C:15]([Cl:20])[CH:14]=2)[CH:10]([NH:21][CH3:22])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(C(C1)C1=CC(=C(C=C1)Cl)Cl)N
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Name
|
|
Quantity
|
7.91 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
was continued at RT for an additional 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The intermediate carbamate was then extracted with Et2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
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CUSTOM
|
Details
|
to give viscous oil
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Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
carefully quenched with conc. HCl (100 ml)
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Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 80° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the product purified by flash chromatography (SiO2, CH2Cl2/MeOH 9:1)
|
Reaction Time |
10 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C1=CC(=C(C=C1)Cl)Cl)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.31 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |